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molecular formula C7H12O4 B8569034 Propanedioic acid, [(2-chlorophenyl)methylene]-, diethyl ester CAS No. 6768-20-3

Propanedioic acid, [(2-chlorophenyl)methylene]-, diethyl ester

Cat. No. B8569034
M. Wt: 160.17 g/mol
InChI Key: IYXGSMUGOJNHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04824831

Procedure details

A mixture of 97% chlorobenzaldehyde (51.5 g, 41.3 ml, 0.35 mole), diethyl malonate (57 g, 54 ml, 0.35 mole), acetic acid (1 ml) and piperdine (2 ml) in benzene (150 ml) was heated under reflux with azeotropic removal of water overnight. Benzene was removed by distillation, the residue was diluted with ethyl acetate (200 ml), washed with 10% hydrochloric acid, saturated potassium bicarbonate, brine and dried over anhydrous magnesium sulfate and concentrated in vacuo to yield 100 g of the title A compound as an oil.
Quantity
41.3 mL
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
compound

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[C:10]([O:18][CH2:19][CH3:20])(=[O:17])[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].C(O)(=O)C.N1CCCCC1>C1C=CC=CC=1.O>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:10]([O:18][CH2:19][CH3:20])=[O:17]

Inputs

Step One
Name
Quantity
41.3 mL
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Name
Quantity
54 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
Benzene was removed by distillation
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate (200 ml)
WASH
Type
WASH
Details
washed with 10% hydrochloric acid, saturated potassium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
compound
Type
product
Smiles
ClC1=C(C=CC=C1)C=C(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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